N-[3-Bromopropyl]-p-toluenesulfonanilide
Description
N-[3-Bromopropyl]-p-toluenesulfonanilide is a brominated alkylating agent characterized by a p-toluenesulfonyl (tosyl) group attached to an aniline moiety via a 3-bromopropyl chain. This structure confers reactivity as an electrophile, enabling nucleophilic substitution reactions, particularly in synthetic organic chemistry and pharmaceutical intermediates. The bromine atom at the terminal position of the propyl chain enhances its utility in alkylation reactions, while the tosyl group stabilizes the intermediate and acts as a leaving group.
Properties
CAS No. |
737-14-4 |
|---|---|
Molecular Formula |
C16H18BrNO2S |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-(3-bromopropyl)-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-14-8-10-16(11-9-14)21(19,20)18(13-5-12-17)15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3 |
InChI Key |
MPNVXJNVUADUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Bromopropyl]-p-toluenesulfonanilide typically involves the reaction of p-toluenesulfonanilide with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-Bromopropyl]-p-toluenesulfonanilide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfonic acids and sulfonate esters.
Reduction: Products include primary amines.
Scientific Research Applications
N-[3-Bromopropyl]-p-toluenesulfonanilide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting bacterial infections and cancer.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of N-[3-Bromopropyl]-p-toluenesulfonanilide involves the formation of covalent bonds with nucleophilic sites in target molecules. The bromopropyl group acts as an electrophile, reacting with nucleophiles such as thiol or amino groups in proteins and enzymes. This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- N-(3-Bromopropyl)phthalimide : Replaces the tosyl group with a phthalimide moiety.
- N-(2-Bromoethyl)phthalimide : Features a shorter ethyl chain instead of propyl.
- 2-[3-(N-Phthalimido)propyl]pyrimidines : Incorporates a pyrimidine ring linked via a 3-phthalimidopropyl chain.
- (3-Bromopropyl)-benzene : A simpler aromatic derivative lacking the sulfonamide group (CAS 637-59-2) .
Stability and Functional Group Effects
- Chain Length : The propyl chain in N-[3-Bromopropyl]-p-toluenesulfonanilide offers greater steric flexibility compared to ethyl-chain analogues (e.g., N-(2-bromoethyl)phthalimide), which may influence reaction kinetics and biological target interactions .
Limitations and Selectivity
- Biological Selectivity : Bromopropyl derivatives generally show broader antibacterial activity, while morpholine/piperidine derivatives are more antifungal, indicating substituent-dependent targeting .
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